molecular formula C17H22N4O B12266897 4-Methoxy-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyrimidine

4-Methoxy-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B12266897
M. Wt: 298.4 g/mol
InChI Key: VCZNWQXUBBNGAA-UHFFFAOYSA-N
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Description

4-Methoxy-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxypyrimidine with 1-(4-methylbenzyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while nucleophilic substitution can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

4-Methoxy-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyrimidine core can bind to enzymes involved in metabolic pathways. These interactions can modulate biological processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyrimidine is unique due to its combination of a methoxy-substituted pyrimidine core and a piperazine ring. This unique structure allows it to interact with a diverse range of biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

4-methoxy-6-[4-[(4-methylphenyl)methyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C17H22N4O/c1-14-3-5-15(6-4-14)12-20-7-9-21(10-8-20)16-11-17(22-2)19-13-18-16/h3-6,11,13H,7-10,12H2,1-2H3

InChI Key

VCZNWQXUBBNGAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC(=NC=N3)OC

Origin of Product

United States

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